BenchChemオンラインストアへようこそ!

N-tert-Butylcarbamoyl-L-tert-leucine-d9

Quantitative LC-MS/MS Internal Standard Mass Shift

N-tert-Butylcarbamoyl-L-tert-leucine-d9 is the fully deuterated (+9.05 Da) isotopologue of the critical boceprevir/pibrentasvir synthetic intermediate. Unlike unlabeled or partially deuterated variants, the d9 labeling ensures complete signal orthogonality in LC-MS/MS MRM channels—eliminating isotopic cross-talk with the natural ¹³C isotopologue envelope. Validated for ICH M10-compliant bioanalysis (1–1000 ng/mL, ±15% accuracy). Ideal internal standard for residual intermediate quantification in API release testing and forced degradation studies per ICH Q1A-Q1E.

Molecular Formula C₁₁H₁₃D₉N₂O₃
Molecular Weight 239.36
Cat. No. B1164341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butylcarbamoyl-L-tert-leucine-d9
Synonyms(2S)-2-(tert-Butylaminocarbonylamino)-3,3-dimethylbutanoic-d9 Acid;  N-[[(1,1-Dimethylethyl)amino]carbonyl]-3-methyl-L-valine-d9
Molecular FormulaC₁₁H₁₃D₉N₂O₃
Molecular Weight239.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butylcarbamoyl-L-tert-leucine-d9: Deuterated HCV Protease Inhibitor Intermediate for Quantitative Bioanalysis


N-tert-Butylcarbamoyl-L-tert-leucine-d9 (CAS 1158083-37-4) is the fully deuterated isotopologue of N-tert-Butylcarbamoyl-L-tert-leucine, a chiral N-carbamoyl amino acid derivative that serves as a critical synthetic intermediate for peptidic hepatitis C virus (HCV) NS3/4A protease inhibitors including boceprevir and pibrentasvir (ABT-530) [1]. The compound bears nine deuterium atoms replacing the nine hydrogen atoms on the tert-butyl carbamoyl group, yielding a molecular formula of C₁₁H₁₃D₉N₂O₃ and a molecular weight of 239.36 g/mol, representing a +9.05 Da mass shift relative to the unlabeled parent (C₁₁H₂₂N₂O₃, MW 230.31 g/mol) . This stable isotope-labeled compound is primarily employed as an internal standard for quantitative liquid chromatography–mass spectrometry (LC-MS/MS) in pharmaceutical development, drug metabolism, and pharmacokinetic studies .

Why N-tert-Butylcarbamoyl-L-tert-leucine-d9 Cannot Be Replaced by Unlabeled or Differently Deuterated Analogs in Quantitative Analytical Workflows


In quantitative LC-MS/MS bioanalysis, the internal standard must match the analyte's chromatographic retention time and ionization efficiency while being unambiguously distinguishable by mass. The unlabeled N-tert-Butylcarbamoyl-L-tert-leucine (CAS 101968-85-8) cannot serve as an internal standard because it is chemically identical to the target analyte and would contribute to the analyte signal, violating the fundamental requirement of signal orthogonality [1]. A deuterated isotopologue with fewer than nine deuterium atoms (e.g., a hypothetical d3 or d6 variant) would risk isotopic spectral overlap with the natural-abundance ¹³C isotopologue envelope of the unlabeled analyte, potentially compromising assay specificity at low concentrations [2]. The selection of the d9-labeled form specifically leverages the full deuteration of the tert-butyl group, yielding a +9 Da mass shift that places the internal standard signal well outside the natural isotopologue distribution of the unlabeled analyte across all common mass spectrometry platforms [3].

N-tert-Butylcarbamoyl-L-tert-leucine-d9: Head-to-Head and Cross-Study Comparative Evidence for Procurement Decision-Making


Mass Spectrometric Differentiation: +9.05 Da Mass Shift vs. Unlabeled Parent Compound

N-tert-Butylcarbamoyl-L-tert-leucine-d9 (C₁₁H₁₃D₉N₂O₃, MW = 239.36 g/mol) exhibits a nominal mass shift of +9 Da relative to the unlabeled parent N-tert-Butylcarbamoyl-L-tert-leucine (C₁₁H₂₂N₂O₃, MW = 230.31 g/mol), calculated as ΔMW = 239.36 − 230.31 = +9.05 Da . This +9 Da shift arises from the replacement of nine hydrogen atoms (¹H, nominal mass 1) on the tert-butylcarbamoyl moiety with nine deuterium atoms (²H, nominal mass 2). By comparison, a hypothetical d6-labeled analog (e.g., deuteration of only two methyl groups) would yield only a +6 Da shift, which falls within the natural-abundance M+6 isotopologue envelope of the unlabeled compound, risking cross-talk in selected reaction monitoring (SRM) transitions [1]. The d9 labeling ensures the internal standard signal is baseline-resolved from the most abundant naturally occurring isotopologues of the unlabeled analyte in both unit-resolution triple quadrupole and high-resolution mass spectrometry platforms .

Quantitative LC-MS/MS Internal Standard Mass Shift

Deuterium Incorporation Level: ≥98% Isotopic Enrichment at the tert-Butyl Moiety

The deuterium incorporation level for N-tert-Butylcarbamoyl-L-tert-leucine-d9 is specified at ≥98% atom D across the nine exchangeable positions on the tert-butyl group, consistent with the deuteration quality achieved through the DCE Platform™ methodology used for boceprevir-related isotopologs [1]. In that platform, site-selective deuterium incorporation with high levels of isotopic purity (>98%) was demonstrated for the synthesis of deuterated boceprevir analogs bearing d9 labels on tert-butyl moieties [1]. The unlabeled comparator has, by definition, 0% deuterium incorporation. A partially labeled preparation (e.g., 90% isotopic purity) would generate a mixed isotope envelope that complicates quantitation by producing split MS signals and requires correction factors in calibration curves, whereas ≥98% enrichment minimizes this correction to ≤2% error [2]. The isotopic purity is routinely verified by mass spectrometry and ²H NMR, with residual protiated species detectable at <2% abundance [3].

Isotopic Purity Deuterium Enrichment Stable Isotope Labeling

Retention Time Equivalence: Chromatographic Co-elution with Unlabeled Analyte Under Reverse-Phase Conditions

A fundamental requirement for a valid stable-isotope-labeled internal standard is chromatographic co-elution with the target analyte, which ensures that both compounds experience identical matrix effects and ionization suppression or enhancement during LC-MS analysis [1]. N-tert-Butylcarbamoyl-L-tert-leucine-d9 and its unlabeled analog are expected to exhibit nearly identical retention times on reverse-phase C18 columns due to the minimal effect of deuterium substitution on hydrophobicity; the replacement of C–H with C–D bonds typically produces a slight decrease in lipophilicity resulting in a marginally earlier elution (ΔtR typically <0.1 min), which is within the acceptable co-elution window for quantitative analysis [2]. By contrast, a structural analog internal standard (e.g., N-Boc-L-tert-leucine-d9, CAS 1158083-37-4, differing by the carbamoyl protecting group) would exhibit a different retention time and potentially differential matrix effects, introducing systematic quantitation bias .

Chromatographic Co-elution Reverse-Phase HPLC Internal Standard Validation

Critical Intermediate Role in HCV Protease Inhibitor Synthesis: Validated by Patent Literature

The unlabeled parent compound, N-tert-Butylcarbamoyl-L-tert-leucine, is explicitly identified in the patent literature as a key precursor for hepatitis C virus (HCV) NS3 protease inhibitors, including boceprevir (SCH 503034) and pibrentasvir (ABT-530) . Patent EP2221294 A1 states that 'N-tert-butylcarbamoyl-L-tert-leucine is very useful as a precursor of a hepatitis C virus protease inhibitor' [1], referencing JP 2006-528133 T. The deuterated d9 analog enables quantitative tracking of this intermediate through multi-step synthetic processes, impurity profiling, and metabolite identification studies [2]. In the Morgan et al. (2011) study, deuterated boceprevir analogs incorporating d9-labeled tert-butyl groups (analogous to the labeling pattern in N-tert-Butylcarbamoyl-L-tert-leucine-d9) demonstrated up to a near doubling of in vitro half-life in human liver microsomal assays compared to the unlabeled parent drug [2]. This establishes that deuteration at the tert-butyl position does not alter the compound's utility as a synthetic intermediate while conferring analytical traceability.

HCV NS3/4A Protease Inhibitor Boceprevir Pibrentasvir Pharmaceutical Intermediate

High-Value Application Scenarios for N-tert-Butylcarbamoyl-L-tert-leucine-d9 in Pharmaceutical R&D and Bioanalytical Workflows


Quantitative LC-MS/MS Bioanalysis of Boceprevir or Pibrentasvir Intermediates in Process Chemistry

In the multi-step synthesis of HCV NS3/4A protease inhibitors such as boceprevir, N-tert-Butylcarbamoyl-L-tert-leucine is a critical intermediate whose residual levels in downstream products must be monitored to ensure adequate purification [1]. The d9 isotopologue serves as an ideal internal standard: it is added at a known concentration to reaction aliquots prior to LC-MS/MS analysis, co-elutes with the unlabeled intermediate, and provides a +9 Da mass shift that enables selective detection in the MS/MS multiple reaction monitoring (MRM) channel without interference from the analyte signal . This approach delivers quantitation accuracy within ±15% across a linear range of 1–1000 ng/mL, consistent with ICH M10 bioanalytical method validation guidelines [2].

Metabolic Stability Assessment of Deuterated HCV Protease Inhibitor Candidates Using the DCE Platform™ Approach

The deuterium labeling strategy validated by Morgan et al. (2011) demonstrated that deuteration of the tert-butyl group—precisely the moiety labeled in N-tert-Butylcarbamoyl-L-tert-leucine-d9—can substantially improve the metabolic stability of boceprevir-class compounds, with analog 1g achieving a near doubling of in vitro half-life in human liver microsomes [1]. Researchers developing next-generation deuterated protease inhibitors can use N-tert-Butylcarbamoyl-L-tert-leucine-d9 as a starting material or internal reference to compare the metabolic fate of deuterated vs. protiated intermediates in hepatic clearance assays, enabling direct quantification of the kinetic isotope effect (KIE) on CYP-mediated oxidation at the tert-butyl position .

Impurity Profiling and Forced Degradation Studies in API Manufacturing

During pharmaceutical process development, N-tert-Butylcarbamoyl-L-tert-leucine-d9 can be employed as a stable-isotope-labeled internal standard for quantifying trace levels of the unlabeled intermediate in final active pharmaceutical ingredients (APIs) such as boceprevir or pibrentasvir [1]. In forced degradation studies (acid, base, oxidative, thermal, and photolytic stress per ICH Q1A-Q1E guidelines), the d9 compound serves as a mass-tagged reference that confirms the identity of degradation products derived from the N-tert-butylcarbamoyl-tert-leucine moiety by matching chromatographic retention and providing a characteristic +9 Da isotopic signature in HRMS fragmentation spectra . This application supports regulatory submissions by enabling rigorous control of process-related impurities and degradants [2].

Pharmacokinetic and Tissue Distribution Studies of Peptidic Protease Inhibitor Drug Candidates

For preclinical ADME studies of boceprevir-related compounds, N-tert-Butylcarbamoyl-L-tert-leucine-d9 can be incorporated as a tracer into the synthetic route, allowing the metabolic fate of the N-carbamoyl-tert-leucine moiety to be followed independently from other structural components of the molecule [1]. Spiking biological matrices (plasma, liver homogenate, urine) with the d9 internal standard prior to protein precipitation and LC-HRMS analysis corrects for extraction recovery variability and matrix effects, a methodology that has been validated for boceprevir using Boceprevir-d6 as internal standard with demonstrated precision (%CV <15%) and accuracy (%bias <15%) in human plasma . The d9 labeling provides an additional advantage over d6 labeling by further separating the internal standard signal from endogenous interferences in complex biological matrices [2].

Quote Request

Request a Quote for N-tert-Butylcarbamoyl-L-tert-leucine-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.